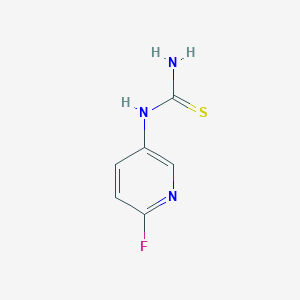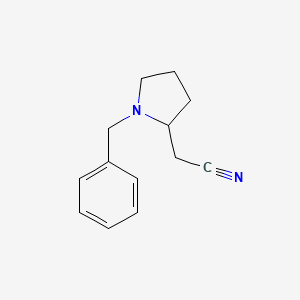![molecular formula C5H10Cl2N2S2 B13522123 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2S2.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride typically involves the reaction of 2-amino-5-methylthio-1,3-thiazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored as a rapid and efficient method for preparing thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial production due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers.
作用機序
The mechanism of action of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride.
2-Amino-5-methylthio-1,3-thiazole: A precursor in the synthesis of the compound.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiazole derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .
特性
分子式 |
C5H10Cl2N2S2 |
|---|---|
分子量 |
233.2 g/mol |
IUPAC名 |
(2-methylsulfanyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2S2.2ClH/c1-8-5-7-3-4(2-6)9-5;;/h3H,2,6H2,1H3;2*1H |
InChIキー |
JTIPMVPZUQEXEM-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(S1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


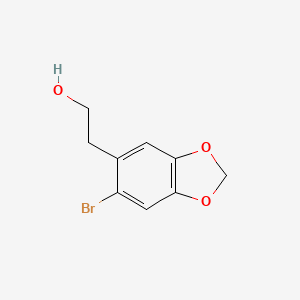
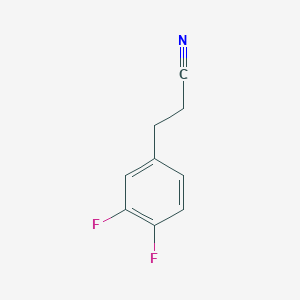
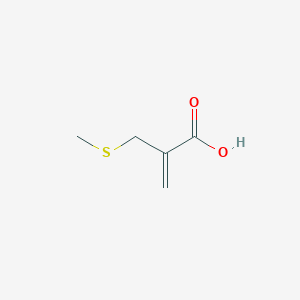
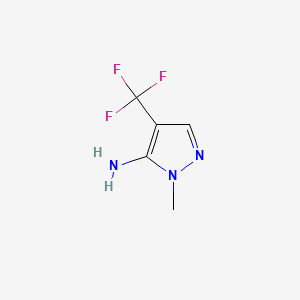
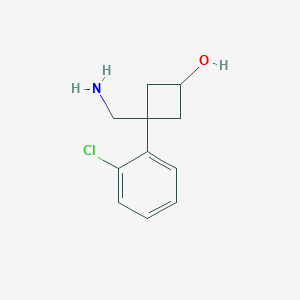
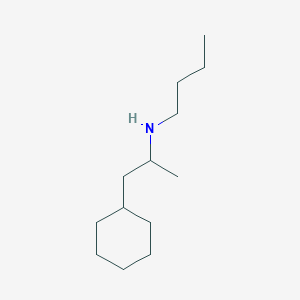

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
